(E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile
Description
This compound features an acrylonitrile backbone bridging a 4-phenylthiazole group and a substituted phenyl ring (4-hydroxy-3-methoxy-5-nitrophenyl). The nitro and hydroxy groups confer electron-withdrawing and hydrogen-bonding capabilities, while the thiazole moiety contributes to π-π interactions. Its synthesis involves Knoevenagel condensation, yielding a yellow solid with a molecular weight of 357.07 g/mol (C₁₇H₁₃N₂O₇) .
Properties
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4S/c1-26-17-9-12(8-16(18(17)23)22(24)25)7-14(10-20)19-21-15(11-27-19)13-5-3-2-4-6-13/h2-9,11,23H,1H3/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJQEDMIIYNGKS-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a halogenated phenyl compound under basic conditions.
Aldol condensation: The thiazole derivative can then undergo an aldol condensation with a nitrophenyl aldehyde to form the acrylonitrile moiety.
Hydroxylation and methoxylation: The final steps involve introducing the hydroxyl and methoxy groups through selective functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC or Jones reagent.
Reduction: The nitro group can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4.
Reduction: H2/Pd-C, LiAlH4, or NaBH4.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential as a pharmaceutical agent. The presence of multiple functional groups suggests it could interact with various biological targets, making it a candidate for drug discovery.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or dyes, due to its structural complexity and functional group diversity.
Mechanism of Action
The mechanism of action of (E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, modulating their activity. The nitro and hydroxyl groups could play crucial roles in these interactions, potentially forming hydrogen bonds or participating in redox reactions.
Comparison with Similar Compounds
Structural Features
Key Observations :
Key Observations :
Physical and Spectral Properties
Key Observations :
Key Observations :
- The target’s nitro group may enhance binding to bacterial proteasomes, whereas antitumor analogs (e.g., ) rely on bulkier substituents for tubulin interaction.
Biological Activity
(E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a synthetic compound with a complex structure that includes various functional groups, making it a candidate for diverse biological applications. Its molecular formula is C19H13N3O4S, and it has garnered attention for its potential pharmacological properties.
Chemical Structure
The compound features several key functional groups:
- Hydroxyl group ()
- Methoxy group ()
- Nitro group ()
- Thiazole ring
These functional groups suggest that the compound may interact with biological targets through various mechanisms, including hydrogen bonding and redox reactions.
The biological activity of this compound is likely mediated through its interactions with specific enzymes or receptors. The nitro and hydroxyl groups are particularly significant, as they may facilitate binding to biological targets, modulating their activity.
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit notable antitumor properties. For instance, thiazole derivatives have shown cytotoxic effects against various cancer cell lines. A study highlighted that thiazole-bearing compounds demonstrated IC50 values ranging from 1.61 to 1.98 µg/mL against specific cancer cell lines, indicating strong growth inhibition compared to standard drugs like doxorubicin .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Thiazole derivatives have been reported to possess antibacterial properties, with some exhibiting effectiveness comparable to established antibiotics. The presence of electron-donating groups (like hydroxyl and methoxy) on the phenyl ring enhances this activity .
Study 1: Anticancer Activity
A specific study focused on the anticancer effects of thiazole derivatives, revealing that modifications at the 4-position of the phenyl ring significantly increased cytotoxicity. The presence of electron-donating groups was essential for enhancing activity against cancer cell lines .
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of phenylthiazole derivatives. Compounds were synthesized and tested against both Gram-positive and Gram-negative bacteria, showing promising results that suggest further exploration into their use as antimicrobial agents .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | IC50 (µg/mL) | Activity Type |
|---|---|---|---|
| Compound A | Structure A | 1.61 ± 1.92 | Antitumor |
| Compound B | Structure B | 1.98 ± 1.22 | Antitumor |
| Compound C | Structure C | N/A | Antimicrobial |
| Compound D | Structure D | N/A | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
